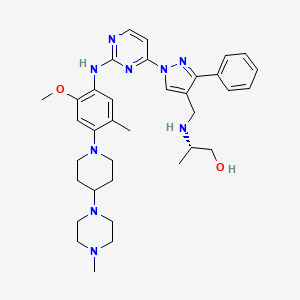
Egfr-IN-101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-101 is a 2-phenylamino pyrimidine derivative that functions as an inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the study of non-small cell lung cancer (NSCLC) due to its ability to inhibit various EGFR mutations, including L858R, T790M, and C797S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-101 involves the formation of the 2-phenylamino pyrimidine core through a series of chemical reactions. The initial step typically involves the condensation of a substituted aniline with a pyrimidine derivative under acidic conditions. This is followed by further functionalization to introduce the phenylamino group at the 2-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylamino group, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, affecting the compound’s binding affinity to EGFR.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different inhibitory activities against EGFR .
Scientific Research Applications
Egfr-IN-101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of 2-phenylamino pyrimidine derivatives.
Biology: Employed in the study of EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for treating non-small cell lung cancer and other EGFR-related malignancies.
Industry: Utilized in the development of new EGFR inhibitors with improved efficacy and reduced resistance.
Mechanism of Action
Egfr-IN-101 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways responsible for cell proliferation, survival, and angiogenesis. The compound specifically targets the ATP-binding site of the EGFR, effectively competing with ATP and preventing its binding .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, it targets the EGFR tyrosine kinase domain.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness of Egfr-IN-101
This compound is unique due to its ability to inhibit a broader range of EGFR mutations, including the challenging L858R, T790M, and C797S mutations. This makes it a valuable compound for overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Properties
Molecular Formula |
C35H47N9O2 |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(2S)-2-[[1-[2-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]-3-phenylpyrazol-4-yl]methylamino]propan-1-ol |
InChI |
InChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1 |
InChI Key |
RBGCSMIUHIZHAB-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CN[C@@H](C)CO |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















